2-(3,4-Dichlorobenzyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffold in Medicinal Chemistry and Chemical Biology
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to confer desirable properties to drug candidates. pharmablock.com Its non-planar, puckered conformation allows for a greater three-dimensional exploration of chemical space compared to flat aromatic rings, a feature that can enhance binding affinity and selectivity to biological targets. nih.govnih.gov This molecular complexity is crucial for the clinical success of new bioactive molecules. nih.gov The pyrrolidine ring is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov
The versatility of the pyrrolidine scaffold stems from several key characteristics:
Stereochemistry: The presence of chiral centers in the pyrrolidine ring allows for the synthesis of various stereoisomers, each potentially exhibiting distinct biological profiles due to different binding modes with enantioselective proteins. nih.govresearchgate.net
Substitution: The nitrogen atom of the pyrrolidine ring is nucleophilic and serves as a primary point for substitution, with a high percentage of approved pyrrolidine-containing drugs being substituted at this position. nih.gov Substituents at other positions, such as C-2, can influence the basicity of the ring, while those at C-4 can affect its puckering. nih.gov
Physicochemical Properties: The pyrrolidine motif can enhance a drug's aqueous solubility and other physicochemical properties, which are critical for its pharmacokinetic profile. pharmablock.compharmablock.com
The pyrrolidine nucleus is a core component in compounds developed for a wide array of therapeutic areas, including but not limited to, anticancer, antibacterial, antiviral, antidiabetic, anti-inflammatory, and central nervous system disorders. nih.govtandfonline.com
Overview of Dichlorophenyl-Substituted Pyrrolidine Derivatives in Research
The incorporation of a dichlorophenyl group into a pyrrolidine scaffold can significantly influence the resulting derivative's biological activity. Research has shown that dichlorophenyl-substituted pyrrolidines are investigated for a range of potential therapeutic applications. For instance, derivatives with a 3,4-dichlorophenyl moiety have been explored for their potent and selective κ-opioid agonist activity. bohrium.com
In other research, dispiro indeno pyrrolidine derivatives featuring a 2,4-dichlorophenyl group have demonstrated notable antituberculosis activity. frontiersin.org Specifically, one such compound was found to be significantly more active than the reference drug cycloserine against Mycobacterium tuberculosis. frontiersin.org Furthermore, spiropyrrolidine-thiazolo-oxindole derivatives with a 2,4-dichlorophenyl substitution have been synthesized and evaluated for their anticancer activity against various cell lines, showing greater potency than the reference compound cisplatin (B142131) in some cases. frontiersin.orgnih.gov
These examples underscore the importance of the dichlorophenyl substituent in modulating the biological effects of pyrrolidine derivatives, making them a subject of ongoing interest in medicinal chemistry research.
Historical Context of Pyrrolidine Research, including Nootropic and Neuroprotective Investigations
The investigation of pyrrolidine derivatives has a rich history, particularly in the realm of neuroscience. The pyrrolidone (or 2-oxopyrrolidine) family of compounds has been a subject of research for several decades, initially focusing on their "nootropic" effects—the enhancement of learning and memory. nih.govresearchgate.net The term "nootropic" was coined by C. Giurgea in the late 1960s following his pioneering research on Piracetam, the first compound in this class. nih.govresearchgate.net
Piracetam, a cyclic derivative of gamma-aminobutyric acid (GABA), and its structural analogues like oxiracetam, aniracetam, and pramiracetam, are all pyrrolidine derivatives that have been widely studied for their potential cognitive-enhancing properties. nih.govnih.gov Research into these compounds has explored their effects on various neurotransmitter systems, including the cholinergic system, which is implicated in memory and learning. nih.gov
Later, the research focus expanded to include the neuroprotective potential of pyrrolidone derivatives, particularly in the context of stroke and other neurodegenerative conditions. nih.gov More recent studies have continued to explore novel pyrrolidine-2-one derivatives for their neuroprotective effects against cognitive impairments, such as those induced by scopolamine (B1681570) in animal models. nih.govresearchgate.net These studies often assess a range of behavioral and biochemical parameters to understand the mechanisms underlying their potential therapeutic benefits. nih.govresearchgate.net The ongoing interest in this area highlights the enduring legacy of pyrrolidine research in the quest for treatments for cognitive and neurodegenerative disorders. mdpi.com
Compound and Derivative Information
| Compound Name | Class/Scaffold | Investigated for/as |
| 2-(3,4-Dichlorobenzyl)pyrrolidine | Dichlorophenyl-substituted pyrrolidine | Core structure of interest |
| Piracetam | Pyrrolidone derivative | Nootropic, neuroprotective agent |
| Oxiracetam | Pyrrolidone derivative | Nootropic |
| Aniracetam | Pyrrolidone derivative | Nootropic |
| Pramiracetam | Pyrrolidone derivative | Nootropic |
| Dispiro indeno pyrrolidine | Dichlorophenyl-substituted pyrrolidine | Antituberculosis activity |
| Spiropyrrolidine-thiazolo-oxindole | Dichlorophenyl-substituted pyrrolidine | Anticancer activity |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Dichlorophenyl-substituted pyrrolidine | κ-opioid agonist |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOUERSYUOTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structure Activity Relationship Sar Studies
Conformational Analysis and its Impact on Biological Activity
The biological activity of a flexible molecule like 2-(3,4-Dichlorobenzyl)pyrrolidine is not determined by its static 2D structure, but by the specific three-dimensional shape, or conformation, it adopts when interacting with its biological target. The pyrrolidine (B122466) ring is not flat; it puckers into various "envelope" and "twisted" conformations, a phenomenon known as pseudorotation. nih.gov This inherent flexibility allows the scaffold to explore different spatial arrangements, but only a specific conformation will be optimal for binding to the active site of a protein. nih.gov
Stereochemical Influence on Pharmacological Profiles
A pivotal feature of the this compound scaffold is the presence of a chiral center at the C2 position of the pyrrolidine ring. This gives rise to two non-superimposable mirror-image isomers, known as enantiomers: (R)-2-(3,4-Dichlorobenzyl)pyrrolidine and (S)-2-(3,4-Dichlorobenzyl)pyrrolidine. nih.govbiomedgrid.com
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a chiral drug and its target is often stereoselective, meaning one enantiomer may bind with significantly higher affinity and/or have a different pharmacological effect than the other. researchgate.netbiomedgrid.com In drug development, the more active enantiomer is termed the "eutomer," while the less active one is the "distomer." researchgate.net The distomer is not always inert; it can sometimes contribute to side effects or even have opposing pharmacological actions. biomedgrid.comresearchgate.net
For ligands targeting the dopamine (B1211576) transporter, it is common for one enantiomer to possess the majority of the binding affinity. For instance, in related classes of compounds, the stereochemistry at the position equivalent to the pyrrolidine's C2 dictates the orientation of the key pharmacophoric elements, leading to dramatic differences in potency. Therefore, the synthesis and evaluation of individual enantiomers of this compound are essential to determine the optimal stereochemistry for the desired biological activity and to create a more precise pharmacological tool. nih.govresearchgate.net
Ligand Design Principles for Targeted Interactions
The design of potent and selective ligands like this compound for the dopamine transporter (DAT) is guided by an understanding of the transporter's structure and mechanism. Monoamine transporters (MATs) like DAT function via an "alternating access" mechanism. nih.gov In this model, the transporter has a central binding site (S1) that is alternately accessible to the extracellular and intracellular space, facilitated by the opening and closing of outer and inner "gates". nih.gov
Ligands like this compound are designed to bind with high affinity to this S1 site, preventing the normal reuptake of dopamine. Key design principles include:
Pharmacophore Identification : Identifying the essential functional groups and their optimal spatial arrangement required for binding. For DAT inhibitors, this typically involves a nitrogen atom (in the pyrrolidine ring) and an aromatic moiety (the dichlorobenzyl group) separated by a specific distance.
Exploiting Binding Pockets : The S1 site has specific hydrophobic and polar regions. The 3,4-dichlorophenyl group is designed to fit into a hydrophobic pocket, with the chlorine atoms potentially forming specific interactions that enhance binding affinity.
Conformational Restriction : As mentioned, locking the molecule into its bioactive conformation can improve potency. This can be achieved by introducing additional rings or bulky groups to limit rotational freedom. biomedgrid.com
Selectivity : To minimize side effects, ligands should be selective for DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This is achieved by fine-tuning the structure to exploit subtle differences in the binding sites of these transporters.
The ultimate goal is to create a molecule that fits the target binding site with high complementarity, much like a key fitting into a lock. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the biological activity of a group of similar molecules are dependent on changes in their physicochemical properties. nih.gov
The QSAR process involves several key steps:
Data Set Selection : A series of structurally related compounds, such as analogs of this compound, with experimentally measured biological activities (e.g., binding affinity Ki or inhibitory concentration IC50) is compiled.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation.
For DAT inhibitors, QSAR studies can identify key molecular features that govern binding affinity. For example, a QSAR model might reveal that higher hydrophobicity and a specific electrostatic potential on the benzyl (B1604629) ring are critical for high potency. nih.gov These models serve as powerful predictive tools, allowing researchers to estimate the activity of new, unsynthesized compounds and to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.govnih.gov
Substituent Effects on Biological Response
The type and position of substituents on the benzyl ring of 2-benzylpyrrolidine (B112527) analogs have a profound impact on their biological activity. Structure-activity relationship (SAR) studies systematically explore these effects by synthesizing and testing a variety of derivatives.
For dopamine transporter inhibitors, research on related N-benzylpiperidine analogs has shown that the substitution pattern on the aromatic ring is a key determinant of both potency and selectivity. ebi.ac.uk Specifically, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), on the benzyl ring is often beneficial for DAT affinity. ebi.ac.uknih.gov The 3,4-dichloro substitution pattern found in this compound is a classic example of this strategy. These substituents can influence the molecule's electronic properties and its ability to engage in favorable interactions within the DAT binding site.
The position of the substituents is also crucial. For example, placing a halogen at the 4-position or 3-position of the benzyl ring often enhances DAT affinity, while substitution at other positions might be detrimental or switch the selectivity towards other transporters like SERT or NET. nih.gov The table below illustrates hypothetical SAR data for a series of 2-benzylpyrrolidine analogs, demonstrating the impact of different substituents on DAT binding affinity.
This table is illustrative, based on established SAR principles for DAT inhibitors, where lower Ki values indicate higher binding affinity.
This systematic approach of modifying substituents and measuring the resulting change in biological response is the cornerstone of SAR and is essential for optimizing lead compounds like this compound into potential drug candidates. nih.gov
Mechanistic Investigations of 2 3,4 Dichlorobenzyl Pyrrolidine and Analogs
Molecular Mechanisms of Action in Receptor Binding
The primary molecular targets for many 2-(3,4-Dichlorobenzyl)pyrrolidine analogs are sigma receptors, with a notable affinity for the sigma-1 (σ₁) subtype. nih.gov The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions. frontiersin.orgwikipedia.org
Research on conformationally restricted analogs provides significant insight into the pharmacophore. The synthesis and evaluation of derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine revealed high affinity for sigma receptors. nih.gov The unsubstituted parent compound in that study demonstrated a high binding affinity (Ki) of 2.1 nM. nih.gov Further studies on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines also demonstrated very high affinity, with the most potent ligand in the series showing a Ki value of 0.49 nM. This particular analog was also highly selective for sigma receptors over other targets like kappa opioid, PCP, and dopamine (B1211576) D2 receptors.
The dichlorophenyl group is a critical component for high-affinity binding in many sigma receptor ligands. It is believed that steric factors and the orientation of nitrogen lone pairs on the aliphatic portions of these molecules play a significant role in their binding to the sigma receptor. nih.gov While direct binding data for this compound itself is not extensively published in the reviewed literature, the strong affinity of its close structural analogs strongly suggests it also functions as a sigma receptor ligand.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine | Sigma Receptor | 2.1 nM | nih.gov |
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma Receptor | 0.49 nM | |
| (+)-Pentazocine | Sigma Receptor | 3.1 nM | nih.gov |
| Haloperidol | Sigma Receptor | 3.7 nM | nih.gov |
Postulated Mechanisms for Nootropic Effects
The nootropic, or cognitive-enhancing, effects of pyrrolidone derivatives are a subject of extensive research, though the precise mechanisms are not always fully established. wikipedia.org For compounds acting via the sigma-1 receptor, the nootropic effects are thought to stem from the receptor's role as a "pluripotent modulator" of neuronal function. nih.gov
Activation of the sigma-1 receptor has been shown to inhibit amnesia and confer neuroprotection. It is involved in processes that are fundamental to learning and memory, such as the modulation of neurotransmitter systems and the enhancement of synaptic plasticity. The cognitive-enhancing actions of psychostimulants, for example, have been linked to the modulation of frontostriatal cognitive function, a circuit where sigma-1 receptors are expressed.
The general class of pyrrolidone derivatives, which includes nootropics like piracetam, is defined by its ability to enhance learning and memory without causing other adverse psychopharmacological effects. wikipedia.org While different compounds in this class may act through varied mechanisms, the postulated nootropic action of this compound and its analogs is logically tied to their high affinity for the sigma-1 receptor, a key regulator of higher-order cognitive processes.
Interplay with Neurotransmitter Systems
The interaction of this compound analogs with sigma-1 receptors initiates a downstream modulation of several critical neurotransmitter systems. This interplay is a key aspect of their mechanistic profile.
Glutamatergic System : The sigma-1 receptor modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. nih.gov By forming a complex with the NMDA receptor, the sigma-1 receptor can influence its function, which may be a key mechanism for its cognitive-enhancing and neuroprotective effects. nih.gov Some pyrrolidine (B122466) dicarboxylate derivatives are known to act as NMDA receptor agonists, highlighting the broader family's interaction with the glutamate (B1630785) system. nih.gov
Cholinergic System : The sigma-1 receptor has been demonstrated to regulate central cholinergic function. nih.gov The nootropic effects of some racetam-family drugs are attributed primarily to their enhancement of cholinergic neurotransmission. frontiersin.org
Dopaminergic System : Evidence suggests that the sigma-1 receptor can modulate the release of dopamine from dopaminergic neurons. nih.gov Furthermore, it has been shown to interact with dopamine D1 and D2 receptors, potentially modulating their downstream signaling pathways in response to stimulants. nih.gov
Biogenic Amines : Studies on other pyrrolidine derivatives have shown that they can induce changes in the levels of various biogenic monoamines in different brain structures, a mechanism that is considered essential for their memory-improving effects. nih.gov
Cellular Pathway Modulation
Binding of ligands to the sigma-1 receptor triggers a cascade of intracellular signaling events that modulate cellular function and resilience. As a chaperone protein at the endoplasmic reticulum (ER), the sigma-1 receptor is positioned to influence multiple pathways. frontiersin.orgwikipedia.org
One of its primary roles is the modulation of calcium (Ca²⁺) signaling. wikipedia.org The sigma-1 receptor co-localizes with and stabilizes inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors at the ER, ensuring proper Ca²⁺ signaling between the ER and mitochondria, which is vital for cellular bioenergetics. frontiersin.orgwikipedia.orgnih.gov This regulation of intracellular calcium can, in turn, affect the activity of numerous downstream enzymes and transcription factors. geeksforgeeks.orgyoutube.comyoutube.com
Furthermore, the sigma-1 receptor directly interacts with and modulates the activity of various voltage-gated ion channels, including K⁺, Na⁺, and Ca²⁺ channels. nih.govfrontiersin.org This modulation of ion channel function provides a powerful mechanism for fine-tuning neuronal excitability. nih.gov
Recent research has also uncovered interactions with key protein kinase signaling cascades. The sigma-1 receptor can mutually regulate and be regulated by the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net The ERK pathway is central to regulating cell proliferation, differentiation, and survival. nih.gov Agonist activation of the sigma-1 receptor has been shown to suppress stress-induced ERK phosphorylation, promoting cell survival. nih.gov Additionally, sigma-1 receptor activation can influence other pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. mdpi.com
Preclinical Research Paradigms
In Vitro Pharmacological Assays
In vitro assays are fundamental in preclinical research for determining the pharmacological profile of a compound. These studies assess the interaction of the molecule with specific biological targets such as receptors, enzymes, and ion channels.
Receptor binding assays are used to determine the affinity of a compound for various receptors. Studies on compounds structurally related to 2-(3,4-Dichlorobenzyl)pyrrolidine have revealed significant affinity for certain receptor types.
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides bearing a 2-(3,4-dichlorophenyl) group were evaluated for their affinity at opioid receptors. nih.gov These compounds were identified as potent and selective kappa-opioid agonists. nih.gov The structure-activity relationship (SAR) studies explored variations in the N-acyl, N-alkyl, and amino functions. nih.gov For instance, the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide was identified as an optimal variant in this series. nih.gov
Furthermore, other research on 2,5-disubstituted pyrrolidine (B122466) analogs, including isomers with a 2,4-dichlorophenyl group, demonstrated high affinity for the vesicular monoamine transporter 2 (VMAT2). researchgate.net The Ki values for these compounds, UKMH-105 and UKMH-106, were 0.22 µM and 0.32 µM, respectively. researchgate.net
Table 1: Receptor Binding Affinity of Related Pyrrolidine Derivatives
| Compound Class | Target Receptor | Finding | Reference |
|---|---|---|---|
| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides | Kappa-Opioid Receptor | Identified as potent and selective agonists. | nih.gov |
| 2,5-disubstituted pyrrolidines (with 2,4-dichlorophenyl groups) | Vesicular Monoamine Transporter 2 (VMAT2) | Showed high affinity with Ki values of 0.22 µM and 0.32 µM. | researchgate.net |
Cell-based functional assays provide information on the effect of a compound on cellular processes, such as neurotransmitter uptake. These assays are crucial for understanding the functional consequences of a compound's interaction with its target.
Compounds that are structurally similar to this compound have been shown to inhibit the uptake of monoamine neurotransmitters. The dopamine (B1211576) transporter (DAT) is a significant target for many psychoactive substances, and its inhibition leads to increased dopamine levels in the synapse. nih.gov Dopamine uptake inhibitors are used in the treatment of conditions like ADHD and narcolepsy. researchgate.net Studies on lobinaline, an atypical dopamine transport inhibitor, and its derivatives have shown inhibition of [3H]DA uptake in rat striatal synaptosomes with IC50 values in the sub-micromolar range. nih.gov
In vitro channel binding studies assess the interaction of a compound with ion channels. This information is important for predicting potential effects on neuronal excitability and other physiological processes. Currently, specific data from in vitro channel binding studies for this compound are not available in the reviewed scientific literature.
In Vivo Studies in Animal Models
Neuropharmacological animal models are used to investigate the effects of compounds on the central nervous system and behavior.
A series of potent kappa-opioid agonists, which are structurally related to this compound, have demonstrated significant analgesic effects in animal models. nih.gov For example, the compound 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide showed potent, naloxone-reversible analgesic activity in a mouse abdominal constriction model, with an ED50 of 0.04 mg/kg sc. nih.gov
Additionally, studies on synthetic cathinone (B1664624) derivatives containing a pyrrolidine ring have been conducted to assess their locomotor and discriminative stimulus effects in rodents. nih.govnih.gov For instance, 4-chloro-α-pyrrolidinopropiophenone (4cl-α-PPP), which has a chlorophenyl group, was shown to produce reinforcing effects and substitute for the subjective effects of methamphetamine in rats, suggesting abuse potential. nih.gov Such studies are crucial for understanding the psychoactive properties of new compounds.
Table 2: In Vivo Effects of Related Pyrrolidine Derivatives in Animal Models
| Compound | Animal Model | Observed Effect | ED50 | Reference |
|---|---|---|---|---|
| 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Mouse abdominal constriction model | Potent, naloxone-reversible analgesic effects. | 0.04 mg/kg sc | nih.gov |
| 4-chloro-α-pyrrolidinopropiophenone (4cl-α-PPP) | Rat drug discrimination (vs. Methamphetamine) | Full substitution for the discriminative-stimulus effects of METH. | 5 mg/kg | nih.gov |
Anticonvulsant Animal Models
The preclinical evaluation of anticonvulsant activity for novel chemical entities relies on a battery of well-established animal models designed to mimic various aspects of human epilepsy. These models are crucial for identifying compounds with potential therapeutic value and for elucidating their mechanisms of action. The primary screening of compounds often involves acute seizure models that are induced by electrical or chemical stimuli.
Commonly employed models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. Another significant model is the 6 Hz psychomotor seizure test , which is thought to identify compounds effective against therapy-resistant partial seizures. nih.gov
Derivatives of pyrrolidine-2,5-dione have demonstrated anticonvulsant properties in these classical animal models of seizures. nih.gov Research has indicated that the introduction of electron-withdrawing groups, such as chloro-substituents on the phenyl ring at position-3 of the pyrrolidine-2,5-dione scaffold, can lead to active compounds. nih.gov For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant potential. nih.gov
The kindled rat model, particularly those resistant to phenytoin, serves as a valuable tool for studying drug-resistant focal epilepsy. mdpi.com This model allows for direct comparisons between drug-responsive and drug-resistant subjects from the same strain, which is instrumental in investigating the mechanisms of pharmacoresistance. mdpi.com
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound | Test Model | Result |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES test | More beneficial ED₅₀ and protective index values than valproic acid. nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) test | More beneficial ED₅₀ and protective index values than valproic acid. nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | scPTZ test | Provided 50% protection at a specific dose, but efficacy decreased at a higher dose. nih.gov |
Antinociceptive Animal Models
The evaluation of potential analgesic compounds necessitates the use of various animal models that simulate different types of pain, including acute, tonic, and chronic neuropathic pain. These models are essential for identifying substances that can alleviate pain and for understanding their underlying mechanisms.
A commonly used model for tonic pain is the formalin test . nih.govmdpi.com This test involves the subcutaneous injection of a dilute formalin solution into the animal's paw, which elicits a biphasic nociceptive response, mimicking both neurogenic and inflammatory pain phases. mdpi.com It is considered a valuable model as it assesses spontaneous pain in freely moving animals, which more closely resembles clinical pain. mdpi.com
Models of neuropathic pain are also crucial, as this type of pain is often debilitating and difficult to treat. These can be induced by chemotherapy agents like oxaliplatin (B1677828) or by conditions such as diabetes, induced by streptozotocin. nih.govresearchgate.net These models allow for the study of tactile allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). nih.gov
Pyrrolidine-2,5-dione derivatives that have shown anticonvulsant activity are often also investigated for their antinociceptive properties, as antiseizure medications are frequently effective in managing neuropathic pain. nih.gov For example, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have been assessed in the formalin test and in models of oxaliplatin-induced and streptozotocin-induced neuropathy. nih.govresearchgate.net
Other models used to assess antinociceptive effects include the tail-flick test , which measures the response to a thermal stimulus, and the acetic acid-induced writhing test , a model of visceral inflammatory pain. mdpi.comexplorationpub.com
Table 2: Antinociceptive Activity of Pyrrolidine Derivatives
| Compound/Derivative Class | Test Model | Observed Effect |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (compounds 3, 6, and 9) | Formalin-induced tonic pain | Significant antinociceptive effect. researchgate.netnih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (compounds 3, 6, and 9) | Oxaliplatin-induced peripheral neuropathy | Revealed antiallodynic properties. researchgate.netnih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative (compound 3) | Streptozotocin-induced diabetic peripheral neuropathy | Attenuated tactile allodynia. researchgate.netnih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives (10b and 13b) | Tail-flick test | Dose-dependent antinociceptive activity. mdpi.com |
| Pyrrolo[3,4-d]pyridazinone derivatives (10b and 13b) | Formalin test | Dose-dependent antinociceptive activity. mdpi.com |
Models for Specific Disease States
Animal models are indispensable tools in biomedical research for investigating the pathogenesis of specific diseases and for the preclinical evaluation of new therapeutic agents. nih.gov These models aim to replicate key aspects of human diseases, allowing researchers to study disease progression and the effects of potential treatments in a controlled setting.
For instance, in the context of neurological disorders, animal models of diabetic nephropathy have been developed to study the effects of high glucose on cellular processes, such as oxidative stress and cell death. nih.gov In these models, specific inhibitors can be tested to assess their protective effects. nih.gov
In the field of oncology, animal models are used to study tumor growth and to evaluate the efficacy of anticancer drugs. nih.gov Similarly, models of bacterial infections are crucial for testing the in vivo efficacy of new antibacterial agents. For example, the survival of mice after a lethal challenge with methicillin-resistant Staphylococcus aureus (MRSA) can be used to determine the effective dose of a novel compound. nih.gov
The development of obesity and its associated health complications is another area where animal models, particularly rodent models, are extensively used. nih.gov These models are critical for developing anti-obesity drugs and for understanding the interplay between obesity and other conditions like heart failure and neurodegenerative diseases. nih.gov
Furthermore, animal models are employed to study a wide range of other conditions, including osteoporosis in the context of hemophilia and the effects of hormonal changes on development and reproduction. nih.gov The choice of a specific animal model is dictated by the research question and the disease being studied. nih.gov
Ex Vivo Analyses from Animal Models
Ex vivo analyses are a critical component of preclinical research, providing a bridge between in vivo studies and in vitro assays. These analyses involve the examination of tissues or cells taken from an animal that has been subjected to a specific experimental condition or treatment. This approach allows for detailed investigation of the biochemical and cellular effects of a compound in a more controlled environment while still reflecting the physiological context of the whole organism.
For example, following in vivo studies, blood samples can be collected to measure the levels of specific biomarkers, such as prostaglandin (B15479496) E2 (PGE2) and myeloperoxidase (MPO), which are indicators of inflammation. mdpi.com This can provide insights into the anti-inflammatory mechanisms of a test compound.
In studies of drug toxicity, necropsies are performed on animals to look for any gross pathological changes in various organs, including the liver, lungs, kidneys, heart, stomach, intestine, spleen, and adrenal glands. nih.gov This helps to identify any potential organ-specific toxicity of a new drug candidate.
Furthermore, ex vivo studies can be used to determine the molecular targets of a compound. For instance, after administering a substance with anticonvulsant properties, researchers can isolate specific brain regions to study its effects on neurotransmitter systems or ion channels to understand its mechanism of action.
Considerations for Animal Model Selection in Biomedical Research
The selection of an appropriate animal model is a critical step in biomedical research, as it significantly influences the validity and translatability of the experimental findings to humans. nih.govuoc.grk-state.edu Several factors must be carefully considered to ensure the chosen model is fit for the research objectives. nih.gov
Appropriateness as an Analogue: The model should accurately mimic the human condition or disease being studied in terms of its physiological and pathophysiological aspects. nih.govnih.gov This includes similarities in anatomy, physiology, and genetics between the animal species and humans. researchgate.net
Transferability of Information: A key consideration is the ability to extrapolate the research findings from the animal model to the human situation. uoc.grk-state.edu The limitations of all models in terms of predictability must be acknowledged. k-state.edu
Practical Considerations: The cost and availability of the animal species are significant practical factors. nih.govuoc.gr Housing requirements and the need for specialized husbandry expertise can also influence the choice of model. uoc.gr
Genetic Uniformity and Background Knowledge: Using animals with a uniform genetic background helps to reduce inter-individual variability in experimental results. nih.govresearchgate.net A substantial body of existing knowledge on the biological properties of the animal model is also highly desirable. nih.gov
Ethical Implications: The ethical considerations surrounding the use of animals in research are paramount. nih.gov Researchers must adhere to strict guidelines to ensure animal welfare and to minimize any potential suffering.
Other Factors: The potential for ecological consequences, the ease of experimental manipulation, and the generalizability of the results are also important considerations. nih.govuoc.gr The presence of any underlying diseases or unique microflora in the animal that could complicate the results must also be taken into account. nih.gov
Ultimately, the goal is to select a model that provides the most relevant and reliable data to advance our understanding of human health and disease. k-state.edu
Medicinal Chemistry Implications and Scaffold Versatility
Pyrrolidine (B122466) as a Privileged Scaffold for Drug Discovery
The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.govacs.org This versatility is attributed to several key features of the pyrrolidine ring:
Sp³-Hybridization and 3D Coverage: The saturated, sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional geometry to the molecules that contain it. nih.govnih.govresearchgate.net This "pseudorotation" allows for a more comprehensive exploration of the chemical space compared to flat, aromatic systems, increasing the likelihood of favorable interactions with the complex 3D structures of biological targets. nih.govnih.govresearchgate.net
Stereochemical Diversity: The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers. nih.gov The spatial orientation of substituents on the ring can significantly influence the biological activity of a compound by altering its binding mode to enantioselective proteins. nih.govresearchgate.net
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, crucial interactions for molecular recognition at biological targets. researchgate.net The pKa of the pyrrolidine nitrogen can be modulated by the electronic effects of its substituents. researchgate.net
Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, facilitating the generation of diverse chemical libraries for drug screening. nih.gov
The prevalence of the pyrrolidine scaffold in numerous natural products and approved drugs underscores its importance in medicinal chemistry. nih.govbldpharm.comnih.gov
Design of Novel Chemical Entities with Enhanced Bioactivity
The "2-(3,4-Dichlorobenzyl)pyrrolidine" scaffold serves as a valuable starting point for the design of novel chemical entities with tailored biological activities. Medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.
One key strategy involves constraining the conformation of flexible molecules by incorporating a pyrrolidine ring. For instance, in the development of human β3 adrenergic receptor agonists, an acyclic ethanolamine (B43304) core, thought to be essential for activity, was constrained by introducing a pyrrolidine moiety. nih.gov This modification not only maintained the desired functional potency but also improved selectivity against other targets and eliminated a potential route of metabolic breakdown. nih.gov
Furthermore, the dichlorophenyl group can be strategically employed to enhance bioactivity. For example, in the development of antibacterial agents targeting DNA gyrase, the presence of a 4-chlorophenyl group was found to be a common feature among the most active compounds. nih.gov Similarly, a 2,4-dichlorophenyl-substituted pyrrolidine derivative demonstrated significantly higher activity against a liver cancer cell line compared to the reference compound. nih.gov
The combination of the pyrrolidine ring and the dichlorobenzyl moiety offers a rich platform for structure-activity relationship (SAR) studies. By systematically varying the substitution pattern on both the pyrrolidine ring and the phenyl ring, as well as the nature of the linker connecting them, researchers can fine-tune the molecule's properties to achieve desired therapeutic effects.
Development of Lead Compounds and Intermediates
The "this compound" core is a key structural component in the development of lead compounds for various therapeutic targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
For example, a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides were developed as potent opioid κ agonists. acs.org In another instance, conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines were synthesized and evaluated as σ receptor ligands. acs.org These examples highlight how the "this compound" scaffold can be elaborated upon to generate potent and selective ligands for specific biological targets.
The process of lead optimization often involves iterative cycles of design, synthesis, and biological testing to improve the compound's drug-like properties. nih.gov The versatility of the pyrrolidine scaffold allows for the introduction of various functional groups to modulate properties such as solubility, metabolic stability, and target affinity.
Beyond its direct incorporation into lead compounds, "this compound" can also serve as a crucial intermediate in the synthesis of more complex molecules. Its pre-formed dichlorobenzyl and pyrrolidine moieties provide a convenient starting point for the construction of a wide range of derivatives.
Applications in Pharmaceutical Development beyond Direct Therapeutic Agents
The utility of the "this compound" scaffold and its derivatives extends beyond their direct application as therapeutic agents. They can also play important roles in other aspects of pharmaceutical development.
For instance, pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. nih.gov The chiral environment provided by a substituted pyrrolidine can effectively control the stereochemical outcome of a chemical reaction, which is crucial for the synthesis of enantiomerically pure drugs.
Furthermore, the "this compound" structure can be incorporated into chemical probes and diagnostic agents. By attaching a reporter group, such as a fluorescent tag or a radioisotope, to the scaffold, researchers can develop tools to study biological processes, visualize drug distribution, or diagnose diseases.
The chemical properties of "this compound" also make it a useful building block in combinatorial chemistry and the generation of DNA-encoded libraries (DELs). acs.org These technologies enable the rapid synthesis and screening of vast numbers of compounds, accelerating the discovery of new drug leads. acs.org The stability and reactivity of the pyrrolidine scaffold are well-suited for the automated and high-throughput nature of these platforms. acs.org
Future Directions in Research on 2 3,4 Dichlorobenzyl Pyrrolidine and Its Analogs
Exploration of New Biological Targets and Disease Areas
The therapeutic potential of pyrrolidine-containing compounds is extensive, with established activity in areas such as cancer, inflammation, and infectious diseases. nih.govnih.gov Future research will likely expand this scope, investigating novel biological targets and addressing a wider range of medical needs. The versatility of the pyrrolidine (B122466) ring allows for the creation of compounds that can interact with a diverse set of biological molecules. nih.gov
Researchers are exploring new frontiers for pyrrolidine analogs beyond their traditional applications. One promising area is neurodegenerative diseases, such as Alzheimer's disease. nih.gov Studies on N-benzylpyrrolidine derivatives have shown they can be designed to inhibit multiple enzymes involved in the disease's progression, like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov These compounds have also demonstrated potential in preventing the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's. nih.gov
In oncology, while pyrrolidine analogs like Sunitinib are already used to inhibit receptor tyrosine kinases, future work could identify new kinase targets or explore different mechanisms of anticancer activity. nih.gov The ability of some analogs to inhibit cyclooxygenase (COX-2) suggests a potential role in cancers where inflammation is a contributing factor. nih.gov Furthermore, the investigation of pyrrolidine derivatives for their effects on DNA gyrase and topoisomerase IV could lead to new classes of antibacterial agents. nih.gov The broad antiviral activity of compounds like Remdesivir, which contains a pyrrole-related moiety, also opens the door for designing pyrrolidine analogs to combat a range of viral infections, including those caused by HCV and other viruses. nih.gov
Table 1: Potential Biological Targets and Disease Areas for Pyrrolidine Analogs
| Disease Area | Potential Biological Target(s) |
|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase-1 (BACE-1) nih.gov |
| Cancer | Receptor Tyrosine Kinases (RTKs), Cyclooxygenase-2 (COX-2), DNA Topoisomerases nih.govnih.govmdpi.com |
| Inflammatory Disorders | Cyclooxygenase (COX-1, COX-2) nih.gov |
| Viral Infections (e.g., HCV) | NS3/4A Serine Protease, Viral Polymerases nih.gov |
| Bacterial Infections | DNA Gyrase, Topoisomerase IV nih.gov |
| Hypertension | Angiotensin-Converting Enzyme (ACE) nih.gov |
Advanced Synthetic Methodologies
The creation of novel 2-(3,4-Dichlorobenzyl)pyrrolidine analogs with diverse substitution patterns relies on the development of advanced and efficient synthetic strategies. Modern organic synthesis offers a powerful toolkit to build libraries of these compounds for biological screening.
One key area of advancement is the use of multicomponent reactions, which allow for the construction of complex molecules like spiro-pyrrolidines in a single step from simple starting materials. mdpi.commdpi.com The [3+2] azomethine ylide cycloaddition reaction is a prominent example, enabling the rapid and stereoselective synthesis of spiro-pyrrolidine derivatives with high yields. mdpi.com This method is valued for its operational simplicity and ability to generate significant molecular complexity quickly. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool. researchgate.net These methods allow for the precise and regioselective introduction of various aryl groups onto the pyrrolidine or related pyrrole (B145914) core, which is crucial for exploring structure-activity relationships (SAR). researchgate.net Similarly, the Heck arylation using diazonium salts has been employed for the efficient synthesis of aryl-substituted pyrrolines, which are precursors to more complex pyrrolidine structures. researchgate.net
Other innovative approaches include:
Stereoselective synthesis starting from chiral precursors like sugars (e.g., D-mannose) to control the three-dimensional arrangement of atoms in the final molecule. nih.gov
Transannulation reactions , for instance, using rhodium catalysis to convert N-sulfonyl-1,2,3-triazoles into polysubstituted pyrroles. researchgate.net
Claisen-Schmidt condensation to form chalcone (B49325) intermediates, which can then be cyclized to create related heterocyclic systems like pyrazolines. mdpi.com
These methodologies are essential for systematically modifying the structure of this compound to optimize its pharmacological properties.
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental work is revolutionizing drug discovery. This integrated approach is a critical future direction for research on this compound and its analogs, as it can significantly accelerate the identification of promising new drug candidates. nih.govmdpi.com
In silico techniques are instrumental in the early stages of research. Molecular docking simulations, for example, are used to predict how different analogs might bind to a specific biological target. nih.govmdpi.com These simulations provide insights into the binding affinity and the key molecular interactions (like hydrogen bonds) that stabilize the compound-target complex, helping to prioritize which compounds to synthesize and test. nih.govmdpi.com Molecular dynamics simulations can further refine these models by showing how the compound and its target behave over time. nih.gov
Furthermore, computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new molecules. mdpi.com By evaluating factors like aqueous solubility and potential for brain permeation before a compound is even made, researchers can focus their efforts on molecules with more favorable drug-like properties. nih.govmdpi.com
This computational pre-screening is followed by targeted synthesis and experimental validation. The synthesized compounds are then tested in biological assays to confirm their activity. nih.govmdpi.com The experimental results, in turn, provide valuable data that can be used to refine the computational models, creating a feedback loop that makes future predictions more accurate. This iterative cycle of design, prediction, synthesis, and testing is a highly efficient strategy for drug development.
Design of Multipotent Hybrid Compounds
A particularly exciting strategy for future research is the design of multipotent hybrid compounds. This involves covalently linking the this compound scaffold with one or more other pharmacophores (biologically active molecules) to create a single chemical entity with multiple biological activities. nih.govnih.gov The goal is to develop agents that can modulate several targets involved in a disease process, potentially leading to enhanced efficacy or the ability to overcome drug resistance. nih.gov
The concept of molecular hybridization has been successfully applied to pyrrolidine-based structures. For instance, in the context of Alzheimer's disease, researchers have designed hybrids of N-benzylpyrrolidine that simultaneously inhibit both cholinesterases and BACE-1, two key enzymes in the disease's pathology. nih.gov Another example involves linking pyrrolizine derivatives (related to pyrrolidine) with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) to create hybrids with potential antiproliferative activity against cancer cells. nih.gov
The design of these hybrids is a rational process, often guided by an understanding of the biological targets. By combining pharmacophores with complementary mechanisms of action, it may be possible to achieve a synergistic effect. Aryl pyrrolizidines, for example, have been envisioned as hybrid analogs of 1,3,4-trisubstituted pyrrolidines, aiming to combine structural features to discover interesting pharmacological properties. researchgate.net This approach offers a promising avenue for developing novel therapeutics for complex diseases where hitting a single target may not be sufficient.
Investigation of Novel Pharmacological Profiles
Future research is expected to uncover novel pharmacological profiles for analogs of this compound. The structural versatility of the pyrrolidine ring means that even subtle chemical modifications can lead to significant changes in biological activity, opening up possibilities for entirely new therapeutic applications. nih.govnih.gov
The exploration of multitargeting profiles, as discussed in the context of hybrid compounds, is a key aspect of this. nih.gov A single, well-designed analog could exhibit a unique "polypharmacology," interacting with multiple targets to produce a desired therapeutic effect with potentially fewer side effects than a combination of drugs. The balanced inhibition of cholinesterases and BACE-1 by certain N-benzylpyrrolidine derivatives is a prime example of such a profile. nih.gov
Beyond human medicine, there is potential for discovering novel applications for these compounds. For example, some studies are investigating the use of pyrrolidine derivatives as herbicides, pesticides, or plant growth control agents. nih.gov The broad spectrum of biological activity also includes glucosidase inhibition, which is relevant to metabolic disorders, as well as antifungal and antiparasitic properties. nih.gov By screening new analogs against a wide array of biological targets and in various disease models, researchers may identify unexpected and valuable pharmacological activities, expanding the therapeutic utility of the this compound chemical class.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anisomycin nih.gov |
| Ibuprofen nih.gov |
| Ketoprofen nih.gov |
| Remdesivir nih.gov |
| Ruxolitinib nih.gov |
Q & A
Q. What are the common synthetic routes for 2-(3,4-Dichlorobenzyl)pyrrolidine?
- Methodological Answer: Synthesis of pyrrolidine derivatives often involves condensation reactions. For example, analogous compounds like 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione are synthesized via nucleophilic substitution or cyclization reactions using dichlorobenzyl halides and pyrrolidine precursors. Reducing agents such as sodium borohydride may facilitate ring formation . Starting materials like 3,4-dichlorobenzyl chloride (CAS 102-47-6) are critical intermediates, with optimized conditions (e.g., reflux in anhydrous solvents) ensuring high yields .
Q. How is the stereochemistry of pyrrolidine derivatives characterized?
- Methodological Answer: Stereochemical analysis relies on techniques like X-ray crystallography and chiral HPLC. For instance, crystallographic data for 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione (CCDC deposition) confirmed its molecular geometry and bond angles, while circular dichroism (CD) spectroscopy can resolve enantiomeric purity .
Q. What analytical techniques validate the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. Crystallographic studies (e.g., Acta Crystallographica reports) provide precise bond lengths and torsion angles, while FT-IR confirms functional groups like the pyrrolidine ring and dichlorophenyl moieties .
Q. What are the solubility and stability properties of this compound?
- Methodological Answer: Solubility is typically assessed in polar (e.g., DMSO, ethanol) and non-polar solvents. Derivatives like 1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone show limited aqueous solubility due to hydrophobic aromatic groups. Stability studies under varying pH and temperature conditions guide storage protocols (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in related dichlorobenzyl-pyrrolidine derivatives?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituents like sulfanyl or pyrimidine groups enhance antiviral or antitumor activity. For example, introducing a 3,4-dichlorobenzyl group to pyrimidine derivatives increased inhibitory effects on flavivirus envelope proteins, as shown in enzyme-linked immunosorbent assays (ELISA) and cell viability assays . Computational docking (e.g., AutoDock Vina) further predicts binding affinities to target proteins .
Q. How can researchers resolve contradictions in enzyme inhibition data for chiral pyrrolidine derivatives?
- Methodological Answer: Discrepancies often arise from enantiomeric impurities or assay conditions. Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, followed by kinetic assays (e.g., Michaelis-Menten plots) under standardized buffers. Cross-validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What experimental designs assess metabolic stability in vivo?
- Methodological Answer: Radiolabeled analogs (e.g., ¹⁴C-tagged compounds) are administered to model organisms, with LC-MS/MS quantifying metabolites in plasma and tissues. Microsomal stability assays (using liver S9 fractions) identify cytochrome P450-mediated degradation pathways. Pharmacokinetic parameters (t₁/₂, AUC) are calculated via non-compartmental analysis .
Q. What challenges arise in achieving enantiomeric purity during synthesis?
- Methodological Answer: Racemization during synthesis or purification requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst). Advanced techniques like simulated moving bed (SMB) chromatography improve separation efficiency. Purity is confirmed via optical rotation and enantiomeric excess (ee) calculations using chiral detectors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
